
2-(2-Methylbenzyl)-3-(4-methylphenyl)-2H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylbenzyl)-3-(p-tolyl)-2H-indazole is an organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylbenzyl)-3-(p-tolyl)-2H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylbenzyl bromide and p-tolyl hydrazine.
Formation of Indazole Core: The key step involves the cyclization of these starting materials to form the indazole core. This can be achieved through a condensation reaction under acidic or basic conditions.
Substitution Reactions: The final step involves the substitution of the appropriate groups onto the indazole core to yield the desired compound.
Industrial Production Methods
Industrial production of 2-(2-methylbenzyl)-3-(p-tolyl)-2H-indazole may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing optimized reaction conditions and catalysts to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-methylbenzyl)-3-(p-tolyl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield reduced forms of the compound, such as hydrazines or amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
2-(2-methylbenzyl)-3-(p-tolyl)-2H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-methylbenzyl)-3-(p-tolyl)-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-methylbenzyl)-3-phenyl-2H-indazole
- 2-(2-methylbenzyl)-3-(4-methylphenyl)-2H-indazole
- 2-(2-methylbenzyl)-3-(3-tolyl)-2H-indazole
Uniqueness
2-(2-methylbenzyl)-3-(p-tolyl)-2H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
872682-07-0 |
|---|---|
Formule moléculaire |
C22H20N2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-2-[(2-methylphenyl)methyl]indazole |
InChI |
InChI=1S/C22H20N2/c1-16-11-13-18(14-12-16)22-20-9-5-6-10-21(20)23-24(22)15-19-8-4-3-7-17(19)2/h3-14H,15H2,1-2H3 |
Clé InChI |
CROLDZCZQVJEJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


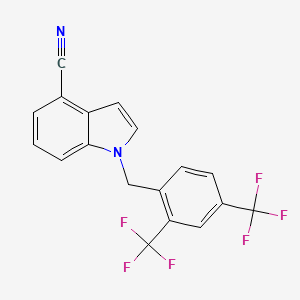
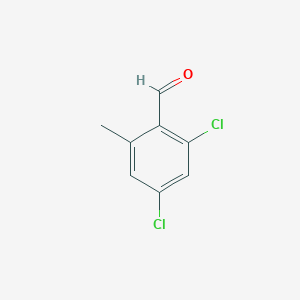
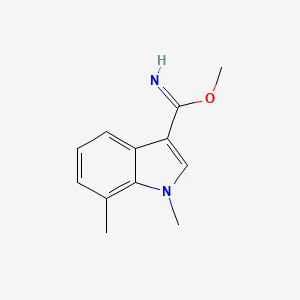
![5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13099866.png)

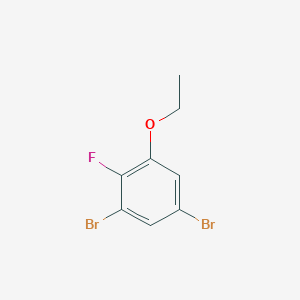
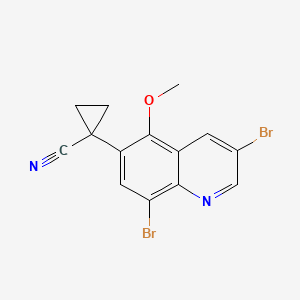

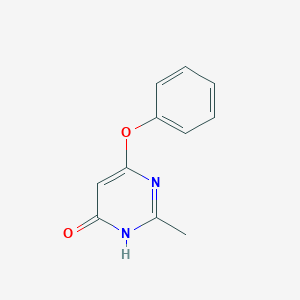
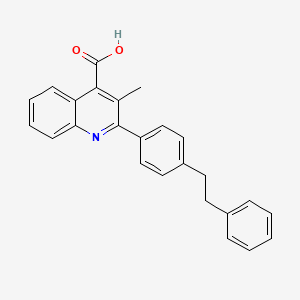
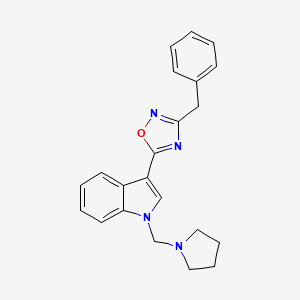
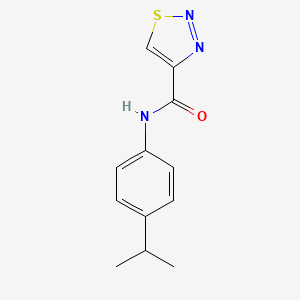

![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B13099947.png)
